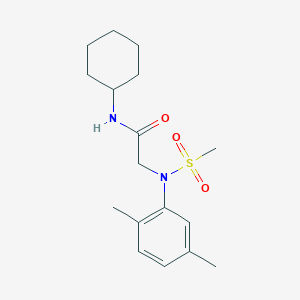![molecular formula C15H15NOS B411611 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide CAS No. 327074-81-7](/img/structure/B411611.png)
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group bonded to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylthiophenol with N-phenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-methylthiophenol+N-phenylacetamideNaOH, EtOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature or mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted acetamides.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamide group may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide group These features confer distinct chemical reactivity and potential biological activities compared to similar compounds
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHSSFPAWVHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411528.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411530.png)
![N-(4-ethoxyphenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411532.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411534.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411535.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-chlorophenyl)acetamide](/img/structure/B411536.png)

![N-(3,4-dimethoxyphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411540.png)
![Ethyl 2-({[2,5-dimethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411543.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411544.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411545.png)
![N-(3,4-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411546.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411549.png)
![N-benzyl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411551.png)
